

Mass Spectrometry of 1,3-Dihydrobenzo[c]thiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dihydrobenzo[c]thiophene

Cat. No.: B1295318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry of **1,3-Dihydrobenzo[c]thiophene** (also known as o-Xylylene sulfide). The following sections detail the characteristic fragmentation patterns, quantitative mass spectral data, and the experimental context for the analysis of this heterocyclic compound.

Molecular and Spectrometric Data

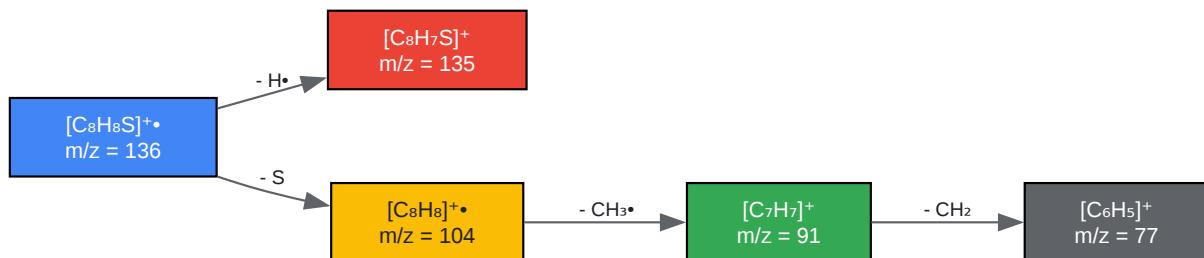
1,3-Dihydrobenzo[c]thiophene has the chemical formula C₈H₈S and a molecular weight of approximately 136.21 g/mol .^[1] Under electron ionization, the molecule undergoes characteristic fragmentation, providing a unique mass spectrum that can be used for its identification and structural elucidation.

Quantitative Mass Spectrum Data

The electron ionization mass spectrum of **1,3-Dihydrobenzo[c]thiophene** is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^[2]

m/z	Relative Intensity (%)	Proposed Fragment Ion
136	100	$[\text{C}_8\text{H}_8\text{S}]^{+\bullet}$ (Molecular Ion)
135	85	$[\text{C}_8\text{H}_7\text{S}]^+$
104	50	$[\text{C}_8\text{H}_8]^{+\bullet}$ (Thiophene loss)
103	35	$[\text{C}_8\text{H}_7]^+$
91	30	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
78	20	$[\text{C}_6\text{H}_6]^{+\bullet}$ (Benzene)
77	25	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
65	15	$[\text{C}_5\text{H}_5]^+$
51	18	$[\text{C}_4\text{H}_3]^+$
39	12	$[\text{C}_3\text{H}_3]^+$

Experimental Protocol


The mass spectrum data presented was obtained using electron ionization (EI) mass spectrometry. While specific instrumental parameters for the referenced spectrum are not detailed in the publicly available data, a general experimental protocol for such an analysis is as follows:

- Sample Introduction: The **1,3-Dihydrobenzo[c]thiophene** sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for pure samples or a direct insertion probe.
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This energy is sufficient to cause the ejection of an electron from the molecule, forming a molecular ion ($[\text{M}]^{+\bullet}$).
- Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, characteristic fragment ions.

- Mass Analysis: The positively charged ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Fragmentation Pathway

The fragmentation of **1,3-Dihydrobenzo[c]thiophene** upon electron ionization can be rationalized through a series of logical bond cleavages and rearrangements. The proposed signaling pathway below illustrates the formation of the major observed fragment ions from the molecular ion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzo[c]thiophene, 1,3-dihydro- [webbook.nist.gov]
- 2. Benzo[c]thiophene, 1,3-dihydro- [webbook.nist.gov]
- To cite this document: BenchChem. [Mass Spectrometry of 1,3-Dihydrobenzo[c]thiophene: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1295318#mass-spectrometry-of-1-3-dihydrobenzo-c-thiophene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com